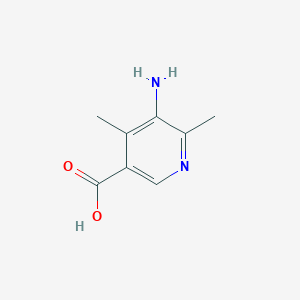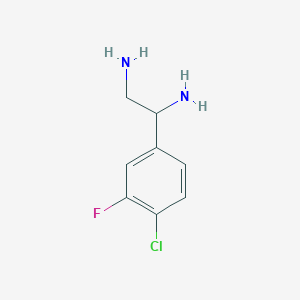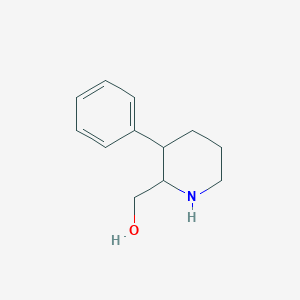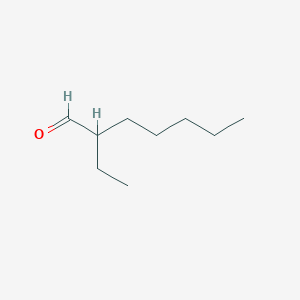![molecular formula C11H14N4O2S B12122262 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-fenilpropil)sulfonil]-1H-1,2,4-triazol-5-amina: (CAS#: 849019-86-9) pertenece a la clase de triazoles. Su fórmula química es C₁₁H₁₄N₄O₂S , con un peso molecular de 266.32 g/mol . Este compuesto presenta un anillo triazol sustituido con un grupo fenilpropil y un grupo sulfonil.
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas para este compuesto implican la introducción de los grupos sulfonil y fenilpropil en el andamio de triazol. Si bien los métodos específicos pueden variar, un enfoque común incluye reacciones de sustitución nucleofílica o reacciones de condensación.
Condiciones de reacción::Sulfonilación: El grupo sulfonil se puede introducir mediante una reacción entre la amina de triazol y un cloruro de sulfonilo o un fluoruro de sulfonilo.
Fenilpropilación: El grupo fenilpropil se puede añadir mediante reacciones de sustitución nucleofílica o condensación utilizando reactivos adecuados.
Producción industrial:: Los métodos de producción a escala industrial normalmente optimizan el rendimiento, la escalabilidad y la rentabilidad. Los procesos industriales detallados para este compuesto son propietarios y pueden no estar disponibles públicamente.
Análisis De Reacciones Químicas
Reacciones::
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfoxidos o sulfonas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el nitrógeno del triazol o en el grupo sulfonil.
Reducción: La reducción del grupo sulfonil puede producir la sulfonamida correspondiente.
Sulfonilación: Cloruros de sulfonilo (por ejemplo, cloruro de p-toluensulfonilo) en condiciones básicas.
Fenilpropilación: Haluros de alquilo (por ejemplo, 3-cloropropilbenceno) con una base (por ejemplo, carbonato de potasio).
Productos principales:: Los productos principales dependen de las condiciones de reacción específicas y la regioselectividad. Los productos comunes incluyen triazoles sulfonilados y sus derivados.
Aplicaciones Científicas De Investigación
Este compuesto encuentra aplicaciones en varios campos:
Medicina: Puede presentar propiedades farmacológicas, lo que lo hace relevante para el descubrimiento de fármacos.
Biología química: Los investigadores exploran sus interacciones con objetivos biológicos.
Industria: Podría servir como un bloque de construcción para otros compuestos.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área activa de investigación. Probablemente implica interacciones con objetivos celulares, posiblemente relacionados con el grupo sulfonil o el anillo triazol.
Comparación Con Compuestos Similares
Si bien no tengo información específica sobre compuestos similares, los investigadores a menudo lo comparan con triazoles relacionados o moléculas sulfoniladas.
Propiedades
Fórmula molecular |
C11H14N4O2S |
|---|---|
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c12-10-13-11(15-14-10)18(16,17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15) |
Clave InChI |
BNLLNNMRSKIGDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)






![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)


